2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate
Description
Sulfogalactosylceramide-Rhodamine (2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate) is a fluorescent sulfatide used to ascertain the metabolic fate of sulfatide . It is a derivative of sulfatide, a type of glycosphingolipid that plays a crucial role in cellular processes such as cell-cell interaction, signal transduction, and as receptors for various pathogens .
Properties
CAS No. |
128969-82-4 |
|---|---|
Molecular Formula |
C63H98N4O17S3 |
Molecular Weight |
1279.7 g/mol |
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1 |
InChI Key |
FIRSTKRJDGFCEJ-FVLPCCLVSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
Synonyms |
LRh-CS N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate SGalCer-RH |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate involves the incorporation of a rhodamine moiety into the sulfatide structure. The process typically starts with the preparation of the sulfatide, followed by the conjugation of the rhodamine group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfatide moiety can be oxidized under specific conditions.
Reduction: The rhodamine group can be reduced to modify its fluorescence properties.
Substitution: Functional groups on the sulfatide or rhodamine can be substituted with other groups to alter its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions include modified versions of this compound with altered fluorescence or binding properties, which can be used for different scientific applications .
Scientific Research Applications
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the metabolic pathways of sulfatides.
Biology: Helps in understanding cell-cell interactions and signal transduction mechanisms.
Medicine: Utilized in the study of diseases related to glycosphingolipid metabolism, such as Gaucher’s disease.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate involves its binding to specific cellular receptors and its subsequent internalization. The rhodamine moiety allows for the tracking of the compound within cells using fluorescence microscopy. The sulfatide part interacts with cellular components, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Galactosylceramide (GalCer): A glycosphingolipid similar to sulfatide but without the sulfate group.
Sulfatide: The parent compound of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate, lacking the rhodamine moiety.
Ganglioside GM3: Another glycosphingolipid with different sugar residues
Uniqueness
This compound is unique due to its fluorescent properties, which make it an invaluable tool for studying the metabolic fate of sulfatides and their role in cellular processes. Its ability to be tracked within cells provides insights that are not possible with non-fluorescent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
